3-Cyclopropylprop-2-yne-1-sulfonyl chloride
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Overview
Description
3-Cyclopropylprop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO2S and a molecular weight of 178.64 g/mol . This compound is characterized by the presence of a cyclopropyl group, a prop-2-yne moiety, and a sulfonyl chloride functional group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylprop-2-yne-1-sulfonyl chloride typically involves the reaction of cyclopropylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylprop-2-yne-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: The alkyne moiety in the compound can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, leading to the formation of dihaloalkenes and haloalkanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are commonly used under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are frequently employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: Dihaloalkenes and haloalkanes.
Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.
Scientific Research Applications
3-Cyclopropylprop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropylprop-2-yne-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The alkyne moiety can undergo addition reactions with electrophiles, resulting in the formation of dihaloalkenes and haloalkanes . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylsulfonyl chloride: Similar in structure but lacks the alkyne moiety.
Prop-2-yne-1-sulfonyl chloride: Similar but lacks the cyclopropyl group.
Cyclopropylprop-2-yne-1-sulfonic acid: Similar but contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
3-Cyclopropylprop-2-yne-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and an alkyne moiety, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
3-cyclopropylprop-2-yne-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGBFFULVVRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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